[3-(Hydroxymethyl)piperidin-2-yl]methanol
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Overview
Description
[3-(Hydroxymethyl)piperidin-2-yl]methanol is a piperidine derivative with the molecular formula C7H15NO2. This compound features a piperidine ring substituted with two hydroxymethyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)piperidin-2-yl]methanol typically involves the functionalization of a piperidine ringThis can be achieved using a palladium catalyst with a novel pyridine-oxazoline ligand .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Piperidine-2,3-dicarboxylic acid.
Reduction: Piperidine-2,3-dimethanol.
Substitution: Piperidine derivatives with various functional groups.
Scientific Research Applications
[3-(Hydroxymethyl)piperidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. These reactions lead to the formation of new C-N bonds and the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-2-ylmethanol: A piperidine derivative with a single hydroxymethyl group.
Piperidine-2,3-dicarboxylic acid: A piperidine derivative with carboxylic acid groups at positions 2 and 3.
Uniqueness
[3-(Hydroxymethyl)piperidin-2-yl]methanol is unique due to its dual hydroxymethyl substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for drug development .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[2-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2 |
InChI Key |
KZYHFZLWVHOKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)CO)CO |
Origin of Product |
United States |
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